3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold prevalent in kinase inhibitors due to its ability to mimic ATP binding. Key substituents include:
- Morpholino group at position 4: Enhances solubility and modulates pharmacokinetics.
- 3-fluorobenzamide moiety: Attached via an ethyl linker, contributing to hydrogen bonding and steric interactions.
Properties
IUPAC Name |
3-fluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2S/c1-29-19-23-16(25-7-9-28-10-8-25)15-12-22-26(17(15)24-19)6-5-21-18(27)13-3-2-4-14(20)11-13/h2-4,11-12H,5-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZIEGBAVQMCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=CC=C3)F)C(=N1)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps:
Formation of the pyrazolopyrimidine core: : Starting from suitable precursors like pyrazoles and pyrimidines under cyclization conditions.
Introduction of the methylthio group: : Achieved by treating intermediate compounds with methyl thiolating agents.
Attachment of the morpholino ring: : Conducted via nucleophilic substitution reactions.
Incorporation of the fluorine atom: : Through fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).
Benzamide formation: : The final step involves coupling the functionalized intermediates with a benzoic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods of this compound employ large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The process optimization includes:
Careful control of reaction temperature and pressure.
Use of catalysts to enhance reaction efficiency.
Implementation of robust purification techniques, such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to introduce hydroxyl or sulfone groups.
Reduction: : Reduction reactions may target the nitro group, converting it to an amine.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at the fluorine position or other active sites.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, aryl halides, nucleophiles like amines and alcohols.
Major Products Formed
Hydroxylated derivatives: : From oxidation reactions.
Aminated products: : From reduction reactions.
Substituted derivatives: : Depending on the nucleophile or electrophile involved in substitution reactions.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis due to its versatile functional groups.
Serves as a starting material for the synthesis of more complex heterocyclic compounds.
Biology
Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Evaluated for its potential as an enzyme inhibitor.
Medicine
Explored for its therapeutic potential in treating diseases due to its biological activity.
Investigated in preclinical studies for its effects on specific molecular targets.
Industry
Used in the development of agrochemicals and pharmaceuticals.
Incorporated in materials science for creating advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : Binds to specific enzymes or receptors, inhibiting their activity.
Pathways Involved: : Interferes with signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Example 53 ()
Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Features:
- topoisomerase inhibition).
- Fluorinated benzamide : Similar to the target compound but with an isopropyl substituent, affecting steric bulk.
- Amino group at position 4: Contrasts with the morpholino group in the target compound, impacting solubility and electronic effects.
Synthesis: Both compounds likely employ Suzuki-Miyaura cross-coupling (Pd catalysis, boronic acids) [[]]. However, intermediates differ (e.g., chromen-2-yl vs. morpholino introduction).
Physical and Chemical Properties
Pharmacological Implications
- Target Selectivity: The morpholino group in the target compound may favor PI3K/mTOR inhibition, while the chromen-2-yl group in Example 53 could align with topoisomerase or FLT3 inhibitors.
- Fluorine Effects : Both compounds leverage fluorine for metabolic stability and enhanced binding affinity [[]].
- Linker Variations : The ethyl chain in the target compound vs. the chromen-linked ethyl group in Example 53 may influence cell permeability and target engagement.
Research Findings and Challenges
- Structural Optimization : The methylthio group in the target compound may improve bioavailability compared to sulfonamide analogs (e.g., Example 53) but could pose metabolic liabilities.
- Synthetic Complexity: Introducing the morpholino group requires precise control of nucleophilic substitution conditions, whereas chromen-2-yl synthesis involves multi-step cyclization [[]].
- Data Gaps: No direct activity data for the target compound are available in the evidence, necessitating extrapolation from analogs.
Biological Activity
3-fluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 941942-14-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHFNOS
- Molecular Weight : 416.5 g/mol
The compound is structurally related to pyrazolo[3,4-d]pyrimidines, which are known for their ability to inhibit various biological pathways. Research indicates that derivatives of this chemical class can modulate kinase activity, particularly in cancer cells, leading to antiproliferative effects. The presence of the morpholino group enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Anticancer Properties
Several studies have reported the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Compounds in this class have been shown to trigger programmed cell death in tumor cells.
- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, these compounds can starve tumors of necessary nutrients.
A study highlighted the effectiveness of a closely related pyrazolo compound in inhibiting cell proliferation in breast cancer models with IC values ranging from 0.5 to 5 µM depending on the specific derivative used .
Antiviral Activity
Research has also explored the antiviral properties of pyrazolo derivatives against herpes simplex virus type 1 (HSV-1). The activity was assessed by measuring the EC, with some compounds exhibiting values as low as 0.20 µM, indicating potent antiviral effects .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition could lead to reduced inflammation and pain relief in various conditions.
Study on Anticancer Activity
A recent study published in Cancer Research investigated a series of pyrazolo derivatives where this compound was included. The results demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis and inhibiting key signaling pathways involved in cell survival .
Antiviral Efficacy Assessment
In another study focusing on antiviral efficacy, researchers tested several pyrazolo derivatives against HSV-1. The findings indicated that certain structural modifications significantly enhanced antiviral activity, with this compound showing promising results at low micromolar concentrations .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
